molecular formula C10H17NO2 B566792 Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate CAS No. 1250423-37-0

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

Cat. No.: B566792
CAS No.: 1250423-37-0
M. Wt: 183.251
InChI Key: YZKHJLZDYSGWIT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a bicyclic compound with the molecular formula C10H17NO2. It is characterized by a unique structure that includes a bicyclo[2.2.1]heptane ring system, which is fused with an azabicyclo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-azabicyclo[2.2.1]heptane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the azabicyclo compound attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)propanoate
  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)butanoate
  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)pentanoate

Comparison: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is unique due to its specific ester group, which influences its reactivity and interaction with biological targets. Compared to its analogs with different alkyl chain lengths, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHJLZDYSGWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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